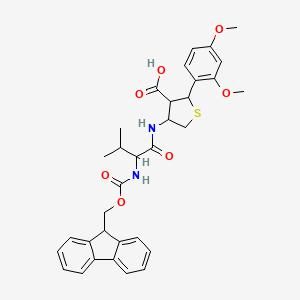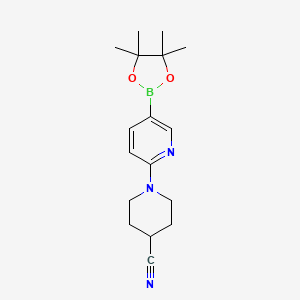
1-(3-Fluorophenyl)piperazin-2-one hydrochloride
Descripción general
Descripción
1-(3-Fluorophenyl)piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2O and its molecular weight is 230.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- Novel derivatives involving piperazine compounds have been synthesized and evaluated for their pharmacological activities, such as antidepressant and antianxiety effects, through various behavioral tests on albino mice. The synthesis process involved multiple steps, including Claisen Schmidt condensation and Mannich’s reaction, highlighting the compound's potential in medicinal chemistry and pharmacology (J. Kumar et al., 2017).
Quality Control and Stability Studies
- A sensitive high-performance liquid chromatographic assay method has been developed for quality control and stability studies of a new anti-ischemic and anti-hypertensive agent, illustrating the importance of such compounds in developing cardiovascular treatments (A. Dwivedi et al., 2003).
Cocaine-Abuse Therapeutic Agents
- Research on long-acting dopamine transporter ligands for treating cocaine abuse included the synthesis and evaluation of optically pure hydroxylated derivatives of piperazine compounds, indicating their potential in addressing substance abuse disorders (L. Hsin et al., 2002).
Metabolism Studies
- The metabolism of flunarizine, a compound with a structural motif similar to the query compound, was studied in vitro in liver fractions and isolated hepatocytes of rats, dogs, and humans, providing insights into species-specific drug metabolism and its implications for drug development (K. Lavrijsen et al., 1992).
Serotonin-Selective Reuptake Inhibitors
- The synthesis and biological evaluation of piperazine compounds as selective serotonin reuptake inhibitors (SSRIs) were explored, demonstrating their potential in treating depression and possibly improving the adverse reaction profile associated with sexual dysfunction, an area of significant interest in psychiatric medication development (J. Dorsey et al., 2004).
Synthesis of Neuroleptic Agents
- The synthesis of Fluspirilen and Penfluridol, neuroleptic agents with structural elements resembling the query compound, was achieved through a key step involving rhodium-catalyzed hydroformylation, illustrating the compound's utility in the synthesis of complex pharmaceuticals (C. Botteghi et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Fluorophenyl)piperazin-2-one Hydrochloride is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, influencing various neurological and psychiatric disorders .
Mode of Action
This compound acts as an allosteric modulator of the mGluR5 receptor . By binding to a site distinct from the active site on the receptor, it modifies the receptor’s response to its ligand, glutamate . This modulation can either enhance or inhibit the receptor’s activity, depending on the nature of the allosteric modulator .
Biochemical Pathways
The mGluR5 receptor is involved in several biochemical pathways in the brain. When this compound modulates this receptor, it can affect these pathways and their downstream effects . .
Result of Action
The modulation of the mGluR5 receptor by this compound can have various molecular and cellular effects. It can potentially be useful in the treatment of neurological and psychiatric disorders, given the role of the mGluR5 receptor in these conditions .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJONQUGTKAGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)




![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)


![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)



